molecular formula C21H22N4O3S B2463844 3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 451466-22-1

3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B2463844
CAS No.: 451466-22-1
M. Wt: 410.49
InChI Key: NEEOZGUYUFFDEA-UHFFFAOYSA-N
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Description

3-[2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one is a synthetically designed small molecule that integrates a quinazolin-4-one core with a 4-(4-methoxyphenyl)piperazine moiety, creating a multifunctional scaffold of significant interest in medicinal chemistry and neuroscience research. This compound is provided exclusively for research applications and is not intended for diagnostic or therapeutic use in humans or animals. The structural architecture of this molecule suggests potential for diverse biological interactions. The quinazolinone core is a privileged structure in drug discovery, known for its ability to interact with various enzyme families. The 4-(4-methoxyphenyl)piperazine component represents a key pharmacophore found in compounds with high affinity for neurotransmitter receptors, particularly dopamine receptor subtypes . Compounds featuring this specific piperazine substitution pattern have demonstrated remarkable receptor binding profiles in published research, with some analogs showing nanomolar affinity (Ki = 0.19-0.92 nM) for dopamine D3 receptors and exceptional selectivity (>100-fold) over related D2 receptors . This receptor selectivity profile makes chemical analogs of this structural class particularly valuable as research tools for investigating addiction, neuropsychiatric disorders, and Parkinson's disease pathophysiology without the confounding effects of concurrent D2 receptor blockade. Beyond its potential applications in neuroscience, the molecular framework of this compound presents opportunities across multiple research domains. The quinazolin-4-one scaffold has been extensively explored for its kinase inhibitory properties and is being investigated in programs targeting histone deacetylases (HDACs) . Additionally, structurally related quinazolinone derivatives have shown promise as activators of metabolic enzymes such as glucokinase, highlighting the versatility of this chemotype in drug discovery . Researchers will find this compound valuable for probing structure-activity relationships, developing novel pharmacological tools, and exploring new mechanisms in chemical biology. The compound is synthesized to high purity standards and undergoes rigorous quality control to ensure batch-to-batch consistency and reliability for your research applications.

Properties

CAS No.

451466-22-1

Molecular Formula

C21H22N4O3S

Molecular Weight

410.49

IUPAC Name

3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C21H22N4O3S/c1-28-16-8-6-15(7-9-16)23-10-12-24(13-11-23)19(26)14-25-20(27)17-4-2-3-5-18(17)22-21(25)29/h2-9H,10-14H2,1H3,(H,22,29)

InChI Key

NEEOZGUYUFFDEA-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4NC3=S

solubility

not available

Origin of Product

United States

Biological Activity

3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one is a complex organic compound that has garnered attention for its potential biological activities. Quinazolinone derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features several key structural components:

  • Piperazine ring : Known for its role in various pharmacologically active compounds.
  • Quinazolinone scaffold : A well-documented framework in medicinal chemistry.
  • Methoxyphenyl substitution : Contributes to the compound's lipophilicity and potential receptor interactions.

Table 1: Structural Properties

PropertyValue
Molecular FormulaC23H25N5O3S
Molecular Weight425.53 g/mol
LogP2.37
Polar Surface Area79 Ų
Rotatable Bonds6

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazolinone derivatives, including the target compound. For instance, a study evaluating various quinazolinone derivatives against multiple cancer cell lines demonstrated that compounds with similar structures exhibited significant antiproliferative effects. The mechanism often involves inhibition of key kinases involved in cancer cell proliferation.

Case Study : In a study involving nine cancer cell lines, derivatives similar to the target compound showed moderate to high inhibitory effects on cell growth, particularly those with methoxy or hydroxyl substitutions on the phenyl ring .

Antioxidant Properties

The antioxidant activity of quinazolinones has been extensively studied. The presence of hydroxyl groups is crucial for enhancing antioxidant capacity, which can protect cells from oxidative stress. The target compound's structure suggests it may also possess antioxidant properties, although specific assays are needed for confirmation.

Research Findings : A comparative study using different antioxidant assays (ABTS, CUPRAC) indicated that structural modifications significantly influence the antioxidant activity of quinazolinones. Compounds with additional hydroxyl groups displayed enhanced metal-chelating properties and radical scavenging abilities .

The biological mechanisms through which this compound exerts its effects are likely multifaceted:

  • Kinase Inhibition : Similar compounds have shown the ability to inhibit various kinases, disrupting signaling pathways critical for cancer cell survival.
  • Receptor Modulation : The interaction with specific receptors may also play a role in its therapeutic effects, potentially influencing neurotransmitter systems due to the piperazine moiety.

Scientific Research Applications

Antimicrobial Activity

Research has shown that quinazolinone derivatives exhibit notable antimicrobial properties. A study synthesized various quinazolinone compounds and evaluated their effectiveness against gram-positive and gram-negative bacteria, as well as fungi. The incorporation of piperazine moieties has been linked to enhanced antimicrobial activity, making this compound a candidate for further investigation in treating infections caused by resistant strains .

Anticancer Potential

The compound's structure suggests potential anticancer properties, particularly due to the presence of the quinazoline core, which is known for its role in various anticancer agents. Studies have indicated that quinazolinone derivatives can inhibit cancer cell proliferation and induce apoptosis. The specific mechanism often involves the modulation of signaling pathways associated with cell growth and survival .

CNS Activity

The piperazine ring in the compound is associated with central nervous system (CNS) activity. Compounds with similar structures have been studied for their effects on anxiety and depression. Research indicates that such derivatives may act as serotonin receptor modulators, which could be beneficial in treating mood disorders .

Case Study 1: Synthesis and Evaluation

A study reported the synthesis of several quinazolinone derivatives, including the target compound, and evaluated their biological activities through various assays. The results demonstrated significant antimicrobial efficacy, particularly against Staphylococcus aureus and Escherichia coli. The study concluded that modifications to the piperazine moiety could enhance activity against resistant strains .

Case Study 2: Anticancer Evaluation

In another investigation focusing on anticancer properties, researchers synthesized a series of quinazolinone compounds and tested their effects on different cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range against breast and lung cancer cells. The study highlighted the importance of structural variations in enhancing cytotoxicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Linked Quinazolinones

  • 3-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-hydroxyquinazolin-4(3H)-one (CAS 929966-12-1) Structural Differences: Replaces the 4-methoxyphenyl group with a 2-fluorophenyl substituent and substitutes sulfanylidene with a hydroxyl group. The hydroxyl group increases hydrogen-bonding capacity but reduces sulfur-mediated redox activity .
  • 3-Benzyl-2-{[3-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-oxopropyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one (8c) Structural Differences: Replaces the quinazolinone core with a tetrahydrobenzothienopyrimidinone system. Retains the 4-methoxyphenylpiperazine and sulfanyl groups. The sulfanyl group retains thiol-mediated interactions .

Piperazine Derivatives with Heterocyclic Cores

  • N-[2-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl]-3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylthio)propanamide (4l) Structural Differences: Features a benzothiazole-linked piperazine and a nitroimidazole-thioether side chain. Lacks the quinazolinone core. Implications: The benzothiazole and nitroimidazole groups confer antitumor and anti-HIV activities, as reported in vitro (Table 1, ). The absence of sulfanylidene limits redox interactions compared to the target compound .
  • 2-[4-(3-Methoxyphenyl)piperazin-1-ylmethyl]-1H-quinazolin-4-one Structural Differences: Substitutes the sulfanylidene group with a methylene-piperazine linker and a 3-methoxyphenyl group. The 3-methoxy positional isomer may alter receptor selectivity .

Comparative Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Key Functional Groups Biological Activity (If Reported)
Target Compound ~495.5* Not reported Sulfanylidene, 4-methoxyphenyl Not explicitly stated in evidence
3-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-hydroxyquinazolin-4(3H)-one ~425.4 Not reported Hydroxyl, 2-fluorophenyl Unknown
8c ~621.7 Not reported Sulfanyl, tetrahydrobenzothieno Anticancer (structural analog)
4l ~594.6 Not reported Benzothiazole, nitroimidazole Antitumor, anti-HIV (IC50 values pending)

*Estimated based on structural formula.

Discussion of Structural and Functional Trends

Bulkier substituents (e.g., benzothiazole in ) may reduce blood-brain barrier penetration but improve peripheral activity.

Sulfanylidene vs.

Quinazolinone Core Modifications: Replacement with benzothienopyrimidinone (as in 8c) increases steric bulk, which may affect solubility but enhance kinase inhibition .

Q & A

Q. What are the standard synthetic routes for 3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Condensation of 4-methoxyphenylpiperazine with a chloroacetyl intermediate under reflux conditions (e.g., ethanol or acetonitrile with K₂CO₃ as a base) to form the 2-oxoethylpiperazine moiety .
  • Step 2 : Coupling the piperazine intermediate with a quinazolinone precursor. For example, thiourea derivatives can react with carbonyl compounds (e.g., 4-chlorobenzaldehyde) to form the 2-sulfanylidene quinazolin-4-one core .
  • Purification : Column chromatography (silica gel, EtOAc/petroleum ether) or recrystallization yields the final product. Typical yields range from 40–60%, with variability depending on substituent reactivity .

Q. How is the compound characterized structurally?

Key characterization methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the integration of aromatic protons (e.g., 4-methoxyphenyl at δ 6.8–7.2 ppm) and the thiocarbonyl group (C=S resonance at ~δ 190–200 ppm in ¹³C NMR) .
  • Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis resolves bond angles and piperazine-quinazolinone spatial orientation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies in yields (e.g., 48% vs. 60%) often stem from:

  • Reaction Solvent Polarity : Polar aprotic solvents (e.g., DMF) may improve intermediate solubility but increase side reactions.
  • Catalyst Use : Transition-metal catalysts (e.g., Pd/C) in hydrogenation steps can enhance efficiency .
  • Workup Optimization : Adjusting pH during extraction (e.g., using TFA for acid-sensitive intermediates) minimizes product loss .
    Validate methods by repeating procedures with controlled variables (solvent, temperature) and comparing HPLC purity data .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the 4-methoxyphenylpiperazine moiety?

  • Substituent Variation : Replace the 4-methoxy group with electron-withdrawing (e.g., -NO₂) or bulky groups (e.g., -CF₃) to assess receptor binding affinity .
  • Piperazine Ring Modifications : Introduce N-alkylation (e.g., methyl, ethyl) or replace piperazine with homopiperazine to evaluate conformational flexibility .
  • Pharmacophore Mapping : Use computational docking (e.g., AutoDock Vina) to correlate substituent effects with binding to serotonin or dopamine receptors .

Q. How should researchers design bioassays to evaluate the compound’s kinase inhibition potential?

  • Kinase Panel Screening : Test against a panel of 50+ kinases (e.g., CDK, JAK, EGFR) at 1–10 µM concentrations.
  • IC₅₀ Determination : Use fluorescence-based ADP-Glo™ assays for ATP-competitive inhibition profiling .
  • Cellular Validation : Measure antiproliferative effects in cancer cell lines (e.g., MCF-7, HeLa) with EC₅₀ calculations and apoptosis markers (caspase-3/7 activation) .

Q. What analytical methods address challenges in quantifying trace impurities?

  • HPLC-MS/MS : Use a C18 column (3.5 µm, 150 mm) with gradient elution (0.1% formic acid in H₂O/MeCN) to detect impurities at <0.1% levels .
  • Forced Degradation Studies : Expose the compound to heat (60°C), light (UV, 254 nm), and humidity (75% RH) to identify degradation products .
  • NMR Spiking : Add reference standards of suspected impurities (e.g., des-methyl analogs) to confirm identity via peak overlay .

Methodological Considerations Table

Aspect Basic Approach Advanced Technique
Synthesis Stepwise coupling, reflux in ethanol Microwave-assisted synthesis (100°C, 30 min)
Characterization ¹H/¹³C NMR, LC-MSX-ray crystallography, ECD for chirality
SAR Analysis Substituent swapping Free-energy perturbation (FEP) simulations
Bioassay Design Broad kinase screeningCryo-EM for target engagement visualization

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